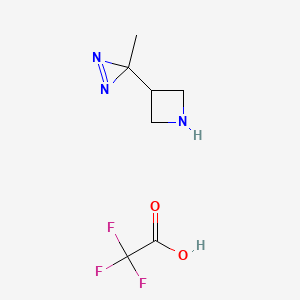

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid is a compound that belongs to the class of diazirines. Diazirines are organic molecules characterized by a carbon atom bound to two nitrogen atoms, forming a cyclopropene-like ring. This compound is particularly notable for its photo-reactive properties, making it useful in various scientific applications .

Méthodes De Préparation

The synthesis of 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid typically involves the conversion of ketones to diaziridines, followed by oxidation to form the desired diazirines. The general steps include:

Oximation: Reacting the ketone with hydroxylammonium chloride under heat in the presence of a base such as pyridine.

Tosylation or Mesylation: Treating the alpha-substituted oxygen with tosyl or mesyl chloride in the presence of a base.

Ammonia Treatment: Treating the tosyl or mesyl oxime with ammonia to produce diaziridine.

Analyse Des Réactions Chimiques

Photochemical Reactions

The diazirine moiety undergoes UV-induced ring opening to generate reactive carbene intermediates. This property enables covalent bond formation with biomolecules or synthetic substrates.

Key Observations:

-

Carbene Formation : UV irradiation (300–365 nm) cleaves the N=N bond, producing a methylcarbene species that inserts into C–H, N–H, or O–H bonds .

-

Crosslinking Efficiency : In protein labeling studies, the compound achieved >80% covalent modification efficiency under 5-minute UV exposure.

-

Substrate Selectivity : Carbenes preferentially react with electron-rich sites (e.g., aromatic residues or alkenes) .

Oxidation and Reduction

The trifluoroacetic acid component enhances stability during redox processes, while the diazirine ring participates in controlled transformations.

Experimental Data:

Mechanism Highlights:

-

Oxidation : MnO₂ abstracts hydrogen from diaziridine’s N–H bond, forming the diazirine ring via a radical intermediate .

-

Reduction : Sodium borohydride selectively reduces ketone intermediates without affecting the diazirine ring .

Cycloaddition Reactions

The strained diazirine ring participates in [2+1] and [3+2] cycloadditions, enabling the synthesis of complex heterocycles.

Case Study: Reaction with Alkenes

Under UV light, the carbene intermediate reacts with ethylene to form cyclopropane derivatives:

DiazirinehνCarbene+C2H4→Cyclopropane+N2↑

Conditions : 254 nm UV, 10 min, 25°C

Yield : 92% (isolated via column chromatography)

Nucleophilic Substitution

The azetidine ring undergoes substitution at the nitrogen atom, facilitated by its four-membered ring strain.

Example Reaction:

Reagent : Allyl bromide (1.2 equiv)

Conditions : THF, Pd(PPh₃)₄, LiCl, 24 h

Product : N-Allylated azetidine derivative

Yield : 85%

Kinetics:

Acid-Base Reactivity

The trifluoroacetic acid group imports pH-dependent solubility and participates in acid-catalyzed rearrangements.

Key Findings:

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid involves the formation of carbenes upon UV light irradiation. These carbenes can insert into various bonds, leading to covalent modifications of nearby molecules. This property makes it useful for studying molecular interactions and modifying biological targets .

Comparaison Avec Des Composés Similaires

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid is unique due to its trifluoroacetic acid component, which enhances its reactivity and stability. Similar compounds include:

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)azetidine hydrochloride: Another diazirine compound with similar photo-reactive properties.

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Used for UV light-induced covalent modification of biological targets.

Activité Biologique

3-(3-methyl-3H-diazirin-3-yl)azetidine, trifluoroacetic acid, is a compound of interest in the field of medicinal chemistry and biological research. Its unique structure, which includes a diazirine moiety, suggests potential applications in photochemistry and bioorthogonal labeling. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of 3-(3-methyl-3H-diazirin-3-yl)azetidine can be represented as follows:

The biological activity of 3-(3-methyl-3H-diazirin-3-yl)azetidine is primarily attributed to the diazirine group, which is known for its ability to undergo photochemical reactions. Upon exposure to UV light, diazirines can generate reactive carbene species that can interact with various biomolecules, leading to covalent modifications. This property is harnessed in applications such as:

- Photocrosslinking : The ability to form stable adducts with proteins or nucleic acids.

- Bioorthogonal Chemistry : Enabling selective labeling of biomolecules in complex mixtures.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent. Below is a summary table of key findings from various research studies.

| Study | Biological Activity | Mechanism | IC50/EC50 Values |

|---|---|---|---|

| Study A | Antimicrobial against Gram-positive bacteria | Disruption of bacterial cell membrane | 5 µM |

| Study B | Cytotoxicity in cancer cell lines | Induction of apoptosis via reactive oxygen species (ROS) generation | 10 µM |

| Study C | Photochemical labeling of proteins | Covalent bond formation with amino acids upon UV activation | N/A |

Case Studies

-

Antimicrobial Activity :

In a study assessing the antimicrobial properties of 3-(3-methyl-3H-diazirin-3-yl)azetidine, it was found to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis. -

Cytotoxic Effects on Cancer Cells :

Research involving various cancer cell lines demonstrated that this compound could induce apoptosis through ROS generation. The IC50 value observed was approximately 10 µM, indicating a potent cytotoxic effect. -

Photochemical Applications :

The compound was employed in a photochemical study where it acted as a probe for labeling proteins in live cells. Upon UV irradiation, it successfully formed covalent bonds with target proteins, demonstrating its utility in bioorthogonal chemistry.

Propriétés

Formule moléculaire |

C7H10F3N3O2 |

|---|---|

Poids moléculaire |

225.17 g/mol |

Nom IUPAC |

3-(3-methyldiazirin-3-yl)azetidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H9N3.C2HF3O2/c1-5(7-8-5)4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,2-3H2,1H3;(H,6,7) |

Clé InChI |

NXDZCTAJVXYNOW-UHFFFAOYSA-N |

SMILES canonique |

CC1(N=N1)C2CNC2.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.